(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid
Übersicht
Beschreibung
(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid, also known as SBB-TBCA, is a synthetic, non-steroidal compound that has been used in scientific research for its biochemical and physiological effects. It is a chiral, secondary amine-based compound that was initially developed as a potential drug for treating inflammation and pain. It has been studied for its potential to modulate inflammation, pain, and other inflammatory-related diseases.
Wirkmechanismus
The mechanism of action of (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid is not well understood. However, it is thought to act as an agonist of the cannabinoid receptor CB1 and to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme that plays an important role in inflammation. Additionally, it is thought to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate inflammation, pain, and other inflammatory-related diseases. In preclinical studies, it has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been shown to reduce levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid in laboratory experiments is its ability to modulate inflammation and pain in animal models. Additionally, it has been shown to be well tolerated in animal studies, with no adverse effects observed. However, it is important to note that the effects of this compound in humans have not been studied and its safety and efficacy in humans has not been established.
Zukünftige Richtungen
There are several potential future directions for research into (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid. These include further investigation into its potential to modulate inflammation and pain in animal models and humans, as well as its potential to target specific inflammatory pathways. Additionally, further research is needed to determine its safety and efficacy in humans and to identify any potential adverse effects. Additionally, research into its potential to modulate the activity of other enzymes involved in inflammation and pain, such as cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), is needed. Finally, research into its potential to modulate the activity of other enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), is also needed.
Wissenschaftliche Forschungsanwendungen
(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid has been studied for its potential to modulate inflammation, pain, and other inflammatory-related diseases. It has been used in research to investigate the role of inflammation in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, it has been studied for its potential to target specific inflammatory pathways to reduce inflammation and pain.
Eigenschaften
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLSFMKIYINIHZ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.